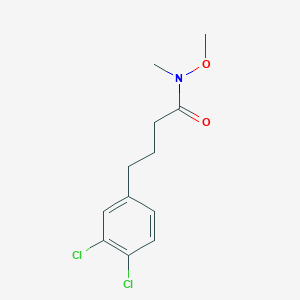
Methyl 3,4-dihydroisoquinoline-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,4-dihydroisoquinoline-5-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dihydroisoquinoline-5-carboxylate typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring system .
Another method involves the reduction of 3,4-dihydroisoquinoline derivatives using chiral hydride reducing agents or hydrogenation with a chiral catalyst . This approach allows for the enantioselective synthesis of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
化学反应分析
Types of Reactions
Methyl 3,4-dihydroisoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Chiral hydride reducing agents or hydrogenation with a chiral catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
科学研究应用
Methyl 3,4-dihydroisoquinoline-5-carboxylate has several scientific research applications, including:
作用机制
The mechanism of action of methyl 3,4-dihydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases.
相似化合物的比较
Methyl 3,4-dihydroisoquinoline-5-carboxylate can be compared with other similar compounds, such as:
3,4-Dihydroisoquinoline-3-carboxylic acid: This compound has similar biological activities and is also used in the synthesis of isoquinoline derivatives.
Tetrahydroisoquinoline derivatives: These compounds are structurally similar and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its derivatives have shown promise in various fields, making it a valuable compound for further research and development.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
methyl 3,4-dihydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,7H,5-6H2,1H3 |
InChI 键 |
IKPJZUROKFFXTB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C1CCN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)



![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)


![[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)





